molecular formula C9H7ClN4O B14399751 (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone CAS No. 89544-37-6

(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone

Cat. No.: B14399751
CAS No.: 89544-37-6
M. Wt: 222.63 g/mol
InChI Key: XMPYFDIVPXVPRM-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone is a heterocyclic compound that features both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor functions by binding to active sites or allosteric sites. This interaction can lead to the disruption of normal cellular processes, resulting in therapeutic effects .

Properties

CAS No.

89544-37-6

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

(5-chloropyridin-2-yl)-(2-methyl-1,2,4-triazol-3-yl)methanone

InChI

InChI=1S/C9H7ClN4O/c1-14-9(12-5-13-14)8(15)7-3-2-6(10)4-11-7/h2-5H,1H3

InChI Key

XMPYFDIVPXVPRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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